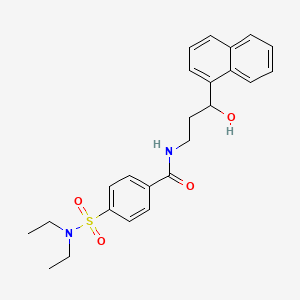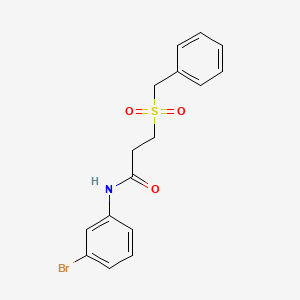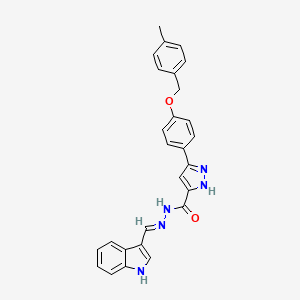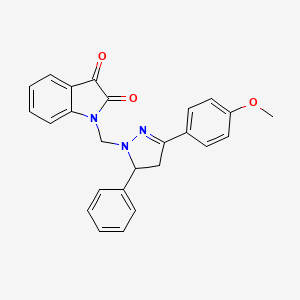
1-(4-methoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a synthetic compound with potential applications in scientific research. This compound is also known as MTMTA and has been synthesized using various methods. MTMTA has been found to exhibit promising biochemical and physiological effects and has been studied for its mechanism of action.
Applications De Recherche Scientifique
Antimicrobial Activities
Research has shown that derivatives of 1,2,4-triazole, which include 1-(4-methoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds displayed activity against tested microorganisms, indicating their potential in developing new antimicrobial agents (Başoğlu et al., 2013).
Anticancer Evaluation
Another significant application of this chemical compound is in anticancer research. Studies have reported the synthesis of related compounds and their testing for anticancer activity against various human cancer cell lines. These studies demonstrate the compound's potential for use in developing novel anticancer therapies (Yakantham et al., 2019).
Antifungal Activity
The compound and its derivatives have also been explored for their antifungal properties. Molecular docking studies have been conducted to investigate the potential effect of synthesized compounds on fungal activities, justifying further research into their antifungal applications (Fedotov et al., 2022).
Biological Activity Studies
Further research into 1,2,4-triazole derivatives, including the subject compound, has focused on their broader biological activities. These studies contribute to understanding the compound's interaction with biological systems, potentially leading to new applications in medicinal chemistry (Uma et al., 2017).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-5-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-25-14-8-6-13(7-9-14)24-18(20)17(22-23-24)19-21-16(11-27-19)12-4-3-5-15(10-12)26-2/h3-11H,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRGWAASTJSIOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC(=CC=C4)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2358668.png)





![(Z)-5-bromo-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2358676.png)

![4-{4-[5-(3-Pyridinyl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine](/img/structure/B2358682.png)



